molecular formula C23H39N5O5S2 B13714493 Malformin-B4

Malformin-B4

Cat. No.: B13714493
M. Wt: 529.7 g/mol
InChI Key: PIXYPRXKMCTYQV-UPELKQERSA-N
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Description

Malformin-B4 is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is part of the malformin family, which includes several structurally related compounds. This compound is known for its diverse biological activities, including phytotoxic, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malformin-B4 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically involves the following steps:

    Amino Acid Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.

    Disulfide Bond Formation: The disulfide bond is formed between the cysteine residues to stabilize the cyclic structure.

Industrial Production Methods

Industrial production of this compound involves fermentation of Aspergillus niger under controlled conditions. The fermentation broth is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Malformin-B4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various amino acid derivatives can be used to substitute specific residues in the peptide chain.

Major Products Formed

Scientific Research Applications

Malformin-B4 has a wide range of scientific research applications:

Mechanism of Action

Malformin-B4 exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malformin-B4 is unique due to its specific amino acid sequence and disulfide bond configuration, which contribute to its distinct biological activities. Its ability to activate the RSK1 pathway and enhance fibrinolytic activity sets it apart from other malformins .

Properties

Molecular Formula

C23H39N5O5S2

Molecular Weight

529.7 g/mol

IUPAC Name

(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone

InChI

InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1

InChI Key

PIXYPRXKMCTYQV-UPELKQERSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O

Origin of Product

United States

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